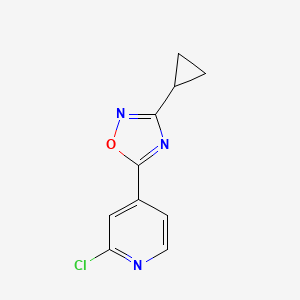

2-Chloro-4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridine

Vue d'ensemble

Description

2-Chloro-4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridine is a chemical compound with the IUPAC name 2-chloro-4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)phenylamine . It has a molecular weight of 235.67 . The compound is typically stored at room temperature and appears as a powder .

Synthesis Analysis

The synthesis of 2-Chloro-4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridine and similar compounds often involves the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows obtaining structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif in moderate to excellent yields without the utilization of protective groups .Molecular Structure Analysis

The InChI code for this compound is 1S/C11H10ClN3O/c12-8-5-7(3-4-9(8)13)11-14-10(15-16-11)6-1-2-6/h3-6H,1-2,13H2 . The structure of similar anilines has been studied by single crystal X-ray diffraction method and intramolecular hydrogen bonding between N atom of oxadiazole moiety and NH2 group was revealed .Physical And Chemical Properties Analysis

The compound is a powder that is stored at room temperature . It has a molecular weight of 235.67 .Applications De Recherche Scientifique

Anticancer Applications

Oxadiazoles, including “2-Chloro-4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridine”, have been studied for their potential as anticancer agents . The unique structure of these compounds allows them to interact with various biological targets, potentially inhibiting the growth of cancer cells.

Vasodilator Applications

These compounds have also been explored for their vasodilator effects . As vasodilators, they can help relax and widen blood vessels, improving blood flow and reducing blood pressure.

Anticonvulsant Applications

Oxadiazoles have shown potential as anticonvulsants . They may help in the treatment of epilepsy and other conditions characterized by excessive and abnormal brain cell activity.

Antidiabetic Applications

Research has indicated that oxadiazoles may have applications in the treatment of diabetes . They could potentially help regulate blood sugar levels and manage the symptoms of diabetes.

High-Energy Core Applications

Oxadiazoles have been established as potential high-energy cores . Their derivatives have shown favorable oxygen balance and positive heat of formations, making them useful in the field of energetic materials.

Antibacterial Applications

Some 1,2,4-oxadiazole derivatives have shown strong antibacterial effects . For example, certain compounds have demonstrated excellent antibacterial activity against Xanthomonas oryzae pv. oryzae (Xoo) and Xanthomonas oryzae pv. oryzicola (Xoc), which are serious threats to rice crops .

Antifungal Applications

These compounds have also been found to exhibit moderate anti-fungal activity against Rhizoctonia solani, a fungus that poses a significant threat to global agriculture .

Nematocidal Applications

Oxadiazole derivatives have shown moderate nematocidal activity against Meloidogyne incognita . This could potentially help manage nematode infections in various plant species, protecting crop security.

Safety and Hazards

The compound has been classified under GHS07 and has the signal word "Warning" . The hazard statements include H302, H315, H319, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Orientations Futures

The development of novel efficient and convenient methods for synthesis of 1,2,4-oxadiazoles with diverse periphery functionalities is an important goal for modern organic chemistry . The 1,2,4-oxadiazole ring is a well-known pharmacophore, which is frequently encountered in active pharmaceutical ingredients with various therapeutic focus . Therefore, the study and development of compounds like 2-Chloro-4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridine have potential future applications in various fields.

Mécanisme D'action

Target of Action

Compounds with a 1,2,4-oxadiazole moiety have been synthesized as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities .

Mode of Action

1,2,4-oxadiazoles are known to possess hydrogen bond acceptor properties due to the electronegativities of nitrogen and oxygen . This property may influence their interaction with biological targets.

Biochemical Pathways

1,2,4-oxadiazoles have been associated with a wide range of biological activities, suggesting they may interact with multiple biochemical pathways .

Result of Action

Compounds with a 1,2,4-oxadiazole moiety have been associated with anti-infective activities .

Propriétés

IUPAC Name |

5-(2-chloropyridin-4-yl)-3-cyclopropyl-1,2,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClN3O/c11-8-5-7(3-4-12-8)10-13-9(14-15-10)6-1-2-6/h3-6H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEEMEXLUAWPLPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NOC(=N2)C3=CC(=NC=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-methyl-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}aniline](/img/structure/B1423060.png)

![3-[4-(2-Chloroacetyl)phenyl]propanamide](/img/structure/B1423061.png)

![[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methanamine hydrochloride](/img/structure/B1423063.png)

![3-[(6-Methylpyridazin-3-yl)amino]benzoic acid](/img/structure/B1423079.png)